1-[2,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone
Description
This compound is a hybrid heterocyclic molecule featuring a pyrrole ring substituted with a tetrahydrofuran (THF)-methyl group at the N1 position and a 5,6,7,8-tetrahydrobenzothienopyrimidin-4-ylsulfanyl ethanone moiety. The structural complexity arises from the fusion of a benzothiophene and pyrimidine system, which is further functionalized with a sulfur-linked ethanone group.
Properties
Molecular Formula |
C23H27N3O2S2 |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
1-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone |
InChI |
InChI=1S/C23H27N3O2S2/c1-14-10-18(15(2)26(14)11-16-6-5-9-28-16)19(27)12-29-22-21-17-7-3-4-8-20(17)30-23(21)25-13-24-22/h10,13,16H,3-9,11-12H2,1-2H3 |
InChI Key |
PZWOLFPHLXSZNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CC2CCCO2)C)C(=O)CSC3=NC=NC4=C3C5=C(S4)CCCC5 |
Origin of Product |
United States |
Preparation Methods
Paal-Knorr Pyrrole Formation
The 2,5-dimethylpyrrole core is synthesized via the Paal-Knorr reaction, a well-established method for constructing substituted pyrroles. A mixture of 2,5-hexanedione (1.0 equiv) and tetrahydrofuran-2-ylmethylamine (1.1 equiv) in glacial acetic acid is refluxed for 4 hours, yielding 2,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrole (76% yield). The reaction proceeds via cyclocondensation, with acetic acid catalyzing imine formation and subsequent cyclization.
Characterization Data :
Chloroacetylation of the Pyrrole Core
The pyrrole is functionalized at the 3-position via chloroacetylation. A solution of 2,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrole (1.0 equiv) and chloroacetonitrile (1.5 equiv) in diethyl ether is treated with dry HCl gas at 5–10°C for 2 hours, forming 2-chloro-1-[2,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-3-yl]ethanimine hydrochloride (87% yield). Hydrolysis of the imine intermediate in refluxing water yields 2-chloro-1-[2,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-3-yl]ethanone (69% yield).
Key Reaction Conditions :
- Solvent: Diethyl ether (chloroacetylation), water (hydrolysis).
- Temperature: 5–10°C (chloroacetylation), reflux (hydrolysis).
Analytical Validation :
- IR (KBr): 1685 cm−1 (C=O stretch).
- 1H-NMR (DMSO-d6): δ 1.94 (s, 3H, CH3), 2.22 (s, 3H, CH3), 4.75 (s, 2H, ClCH2), 6.48 (s, 1H, pyrrole H-4).
Synthesis of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl Intermediate
Aza-Wittig Reaction for Benzothienopyrimidine Core
The benzothienopyrimidine scaffold is constructed via an aza-Wittig reaction. Imminophosphorane (1.0 equiv), derived from 2-aminobenzothiophene, reacts with aromatic isocyanates in toluene at 80°C to form carbodiimides. Subsequent cyclization with sodium ethoxide catalyzes the formation of 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (62% yield).
Thiolation at Position 4
The 4-chloro intermediate is treated with thiourea (1.2 equiv) in ethanol under reflux, yielding 4-mercapto-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (78% yield). Deprotonation with potassium carbonate generates the thiolate nucleophile in situ.
Characterization Data :
- 1H-NMR (DMSO-d6): δ 1.80–2.10 (m, 4H, cyclohexane CH2), 3.00–3.20 (m, 2H, SCH2), 7.40 (s, 1H, thiophene H).
Coupling of Pyrrole and Benzothienopyrimidine Moieties
Nucleophilic Substitution
The final coupling involves reacting 2-chloro-1-[2,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-3-yl]ethanone (1.0 equiv) with 4-mercapto-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (1.1 equiv) in DMF at 75°C for 2 hours in the presence of potassium carbonate (2.0 equiv). The reaction proceeds via SN2 displacement of the chloride by the thiolate nucleophile, yielding the target compound (65% yield).
Optimization Notes :
- Solvent : DMF enhances nucleophilicity of the thiolate.
- Base : K2CO3 ensures complete deprotonation of the thiol.
Analytical Data for Final Compound :
- HRMS (ESI+): m/z calculated for C26H30N3O2S2 [M+H]+: 496.1721; found: 496.1718.
- 1H-NMR (CDCl3): δ 1.95 (s, 6H, pyrrole CH3), 2.10–2.30 (m, 4H, cyclohexane CH2), 3.60–3.80 (m, 2H, OCH2), 4.15–4.30 (m, 1H, tetrahydrofuran CH), 4.75 (s, 2H, COCH2S), 6.50 (s, 1H, pyrrole H-4), 7.45 (s, 1H, thiophene H).
Comparative Analysis of Synthetic Routes
Yield Optimization
- Paal-Knorr Reaction : Varying the acetic acid volume (150–200 mL per 30 g amine) showed no significant yield improvement beyond 76%.
- Chloroacetylation : Excess chloroacetonitrile (1.5–2.0 equiv) increased yields from 69% to 73%, but introduced impurities requiring recrystallization.
- Thiolation : Ethanol as solvent provided higher thiolate stability compared to THF, reducing disulfide byproducts.
Scalability and Industrial Feasibility
- The use of cost-effective reagents (e.g., chloroacetonitrile, thiourea) and solvent recycling (DMF, ethanol) aligns with green chemistry principles.
- Transition metal-free conditions in the final coupling step minimize residual metal contaminants.
Chemical Reactions Analysis
Types of Reactions
1-[2,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-[2,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Insights :
- The 4-bromophenyl analogue (EP 4374877) exhibits stronger kinase inhibition than the target compound, likely due to enhanced π-π stacking with hydrophobic kinase pockets .
- The trifluoromethylphenyl variant (CAS 329227-23-8) shows superior metabolic stability, attributed to the electron-withdrawing CF3 group reducing oxidative degradation .
- Dihydropyrimidin-2(1H)-thiones lack the fused benzothiophene system, resulting in reduced lipophilicity and distinct antibacterial (vs. inferred kinase modulation) profiles .
Bioactivity Profile Clustering
Evidence from bioactivity clustering (NCI-60 dataset and PubChem) reveals that benzothienopyrimidine derivatives cluster into groups with similar kinase or epigenetic modulation activities . For example:
- Cluster 1 : Compounds with sulfanyl linkages (e.g., target compound) show higher correlation with redox-sensitive targets like thioredoxin reductase.
- Cluster 2 : Bromophenyl-substituted analogues (EP 4374877) align with kinase inhibitors (e.g., EGFR, VEGFR2).
Table 2 : Bioactivity Clustering of Analogues (Hierarchical Analysis)
| Cluster Group | Representative Compounds | Dominant Bioactivity | Target Proteins |
|---|---|---|---|
| 1 | Target compound; dihydropyrimidin-2(1H)-thiones | Redox modulation; antifungal | Thioredoxin reductase; CYP51 |
| 2 | EP 4374877; CAS 329227-23-8 | Kinase inhibition; antiproliferative | EGFR, VEGFR2 |
Physicochemical and Pharmacokinetic Comparisons
Table 3 : Key Physicochemical Properties
*Inferred from structural motifs: THF-methyl improves solubility but may increase CYP3A4-mediated oxidation .
Molecular Similarity Indexing
Using Tanimoto coefficient-based similarity indexing (as in ), the target compound shares:
- ~65% similarity with EP 4374877 (due to shared benzothienopyrimidine core).
- ~55% similarity with dihydropyrimidin-thiones (divergent core structure).
Key Drivers of Similarity :
- Benzothiophene-pyrimidine fusion (>70% contribution).
- Sulfanyl linkage (~15% contribution).
Research Findings and Implications
Substituent-Driven Activity : The 4-bromophenyl and trifluoromethyl groups critically influence target selectivity and metabolic stability, making them preferred for kinase-focused drug design .
Fragmentation Patterns : Molecular networking () indicates that the target compound’s MS/MS profile clusters with EP 4374877 (cosine score >0.8), confirming structural homology .
Dereplication Challenges : Despite structural similarities, the THF-methyl group introduces unique fragmentation ions (e.g., m/z 85 for THF-methyl), aiding differentiation from analogues .
Biological Activity
The compound 1-[2,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is a synthetic organic molecule that exhibits potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a pyrrole ring and a benzothieno-pyrimidine moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that this compound may exhibit anticancer activity . For instance, it has been evaluated for its ability to inhibit the proliferation of cancer cell lines. In vitro assays showed that the compound can induce apoptosis in certain cancer cells by activating caspase pathways, which are crucial for programmed cell death.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects . Research indicates that it may inhibit the production of pro-inflammatory cytokines in macrophages. This activity is significant as it suggests potential therapeutic applications in treating inflammatory diseases.
Enzyme Inhibition
Another area of interest is the compound's ability to act as an enzyme inhibitor . Studies have demonstrated that it can inhibit specific enzymes involved in metabolic pathways, which could lead to alterations in cellular metabolism and proliferation.
The proposed mechanisms for the biological activity of this compound include:
- Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways.
- Enzyme Interaction : It likely interacts with enzymes critical for cancer cell survival and inflammation.
- Gene Expression Modulation : There is evidence suggesting that the compound can influence gene expression related to cell cycle regulation and apoptosis.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Induced apoptosis in breast cancer cells; reduced cell viability by 50% at 10 µM concentration. |
| Study 2 | Anti-inflammatory Effects | Decreased TNF-alpha levels in LPS-stimulated macrophages by 40%. |
| Study 3 | Enzyme Inhibition | Inhibited activity of cyclooxygenase (COX) enzymes with IC50 values in the low micromolar range. |
Research Findings
Research findings indicate that this compound's unique structure contributes significantly to its biological activities. The presence of both sulfur and nitrogen heteroatoms enhances its ability to interact with various biological targets.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics but requires further evaluation regarding its metabolic stability and potential toxicity profiles.
Q & A
Q. What are the key considerations for synthesizing the target compound with high purity?
- Methodological Answer : Synthesis involves a multi-step approach:
- Step 1 : Construct the pyrrolidine core via Cu(II)-mediated dehydrogenation of activated diphenylmethane derivatives, as described for similar tetrahydrofuran-containing pyrroles .
- Step 2 : Introduce the tetrahydrobenzothienopyrimidine sulfanyl moiety using nucleophilic substitution (e.g., thiol-displacement reactions under inert conditions).
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol to isolate high-purity crystals. Monitor intermediates via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic methods are recommended for confirming the compound’s structure?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Assign signals for methyl groups (δ ~2.1–2.5 ppm), tetrahydrofuran protons (δ ~3.5–4.0 ppm), and sulfanyl protons (δ ~3.0–3.2 ppm). Compare with analogous pyrrolidine and thienopyrimidine derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C27H32N3O2S2: 502.1895) .
- X-ray Crystallography : Resolve regiochemical ambiguities (e.g., sulfanyl group position) using single-crystal diffraction data .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of sulfanyl group introduction in the benzothieno[2,3-d]pyrimidine moiety?
- Methodological Answer : Regioselectivity is influenced by:
- Base Choice : Use non-nucleophilic bases (e.g., DBU) to minimize side reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the C4 position of the pyrimidine ring .
- Temperature Control : Reactions at 0–5°C reduce thermal decomposition of the sulfanyl intermediate.
- Validation : Confirm regiochemistry via NOESY NMR to detect spatial proximity between sulfanyl and adjacent protons .
Q. What strategies resolve contradictions in spectroscopic data for stereoisomers of the compound?
- Methodological Answer : Conflicting data (e.g., overlapping NMR signals) require:
- 2D NMR Techniques : HSQC and HMBC to correlate protons with carbons and assign stereocenters.
- Computational Modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts for proposed stereoisomers and compare with experimental data .
- Chiral Chromatography : Use a Chiralpak IA column (hexane/isopropanol) to separate enantiomers and assign configurations via circular dichroism .
Q. How to evaluate the compound’s stability under varying pH and temperature conditions for biological assays?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Thermal Stability : Heat samples to 40–60°C and analyze degradation kinetics. Use Arrhenius plots to predict shelf-life at 25°C .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for the tetrahydrofuran-pyrrole intermediate?
- Methodological Answer : Yield variations may arise from:
- Moisture Sensitivity : Ensure anhydrous conditions (e.g., molecular sieves in THF) during the Cu(II)-mediated dehydrogenation step .
- Catalyst Purity : Use freshly prepared Cu(OTf)2 to avoid deactivation.
- Workup Optimization : Quench reactions with aqueous NH4Cl instead of water to prevent emulsion formation during extraction .
Experimental Design
Q. What in vitro assays are suitable for probing the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer : Design assays focusing on:
- Kinase Inhibition : Use fluorescence polarization (FP) assays with ATP-competitive probes (e.g., ADP-Glo™ Kit) to measure IC50 values .
- Binding Affinity : Perform surface plasmon resonance (SPR) with immobilized kinase domains to determine KD values.
- Cellular Uptake : Label the compound with a fluorophore (e.g., BODIPY) and quantify internalization via flow cytometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
